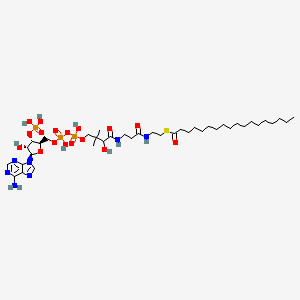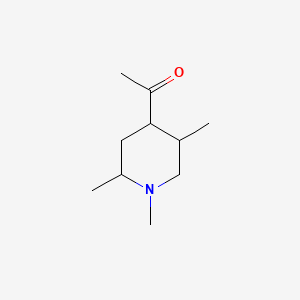![molecular formula C56H48O8 B13832314 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,14,20-Tetrabenzylpentacyclo[193113,719,13115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of benzyl groups and hydroxyl functionalities. Common reagents used in these reactions include benzyl halides, strong bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.
Chemical Reactions Analysis
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove benzyl groups or convert carbonyl functionalities back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Scientific Research Applications
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms due to its intricate structure.
Biology: The compound’s hydroxyl groups and benzyl functionalities make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry for the development of therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Mechanism of Action
The mechanism by which 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol exerts its effects depends on its interactions with molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The specific pathways involved vary based on the compound’s application, whether in chemical reactions, biological studies, or material science.
Comparison with Similar Compounds
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol can be compared with other similar compounds, such as:
2,8,14,20-Tetrapropylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-4,5,6,10,11,12,16,17,18,22,23,24-dodecol: This compound has propyl groups instead of benzyl groups, leading to different chemical properties and reactivity.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene:
The uniqueness of this compound lies in its specific combination of benzyl groups and hydroxyl functionalities, making it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C56H48O8 |
|---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
2,8,14,20-tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol |
InChI |
InChI=1S/C56H48O8/c57-45-26-22-38-42(30-34-15-7-2-8-16-34)51-47(59)28-24-40(56(51)64)44(32-36-19-11-4-12-20-36)52-48(60)27-23-39(55(52)63)43(31-35-17-9-3-10-18-35)50-46(58)25-21-37(53(50)61)41(49(45)54(38)62)29-33-13-5-1-6-14-33/h1-28,41-44,57-64H,29-32H2 |
InChI Key |
LGPYKAGDDOGLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=C(C=C3)O)C(C4=C(C(=C(C=C4)O)C(C5=C(C(=C(C=C5)O)C(C6=C(C2=C(C=C6)O)O)CC7=CC=CC=C7)O)CC8=CC=CC=C8)O)CC9=CC=CC=C9)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


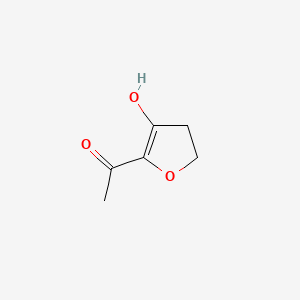


![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)

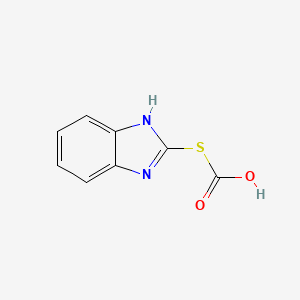
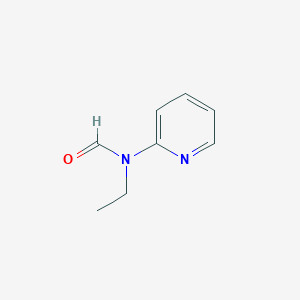


![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
